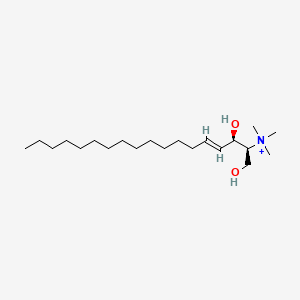

(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate

Übersicht

Beschreibung

The compound “®-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate” is a type of organophosphate. Organophosphates are a class of chemicals which have many applications, most notably as insecticides and nerve gases .

Molecular Structure Analysis

The molecular structure of a similar compound, “(2R)-2-(Acryloyloxy)-3-(hexadecyloxy)propyl 2-(trimethylammonio)ethyl phosphate”, has been analyzed . It’s important to note that the structure of the compound you’re interested in may be different.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “®-2,3-Dihydroxypropyl (2-(trimethylammonio)ethyl) phosphate”, have been reported . It’s a solid at 20 degrees Celsius and should be stored under inert gas at a temperature below 0°C .Wissenschaftliche Forschungsanwendungen

Antiproliferative Properties in Cancer Research

A study by Bittman et al. (1997) focused on the enantioselective synthesis of an ilmofosine analog related to (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate. This compound showed significant inhibitory effects on the proliferation of various epithelial cancer cell lines, including breast adenocarcinoma, non-small-cell lung adenocarcinoma, and large cell lung carcinoma. The compound's effectiveness did not depend on the stereoconfiguration, suggesting its potential in cancer treatment research (Bittman, Byun, Reddy, Samadder, & Arthur, 1997).

Polymer Science and Material Engineering

Furukawa et al. (1987) synthesized polymeric phospholipid analogs, including compounds structurally related to (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate. These monomers were polymerized, and the resultant polymers were characterized, indicating applications in material science and polymer engineering (Furukawa, Shoji, Nakaya, & Imoto, 1987).

Anticorrosion and Coating Technologies

Phan et al. (2015) explored the use of sol-gel coatings prepared from compounds structurally similar to (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate. These coatings were analyzed for their structure and anticorrosion properties, highlighting their potential in protective coatings and material surface treatments (Phan, Bentiss, & Jama, 2015).

Hematopoietic and Osteoclast Research

Limb et al. (2015) and Park et al. (2014) conducted studies on derivatives of (R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate. Their research demonstrated the compound's effectiveness in promoting megakaryocytic differentiation of myeloid leukemia cells and primary human CD34+ hematopoietic stem cells, as well as inhibiting osteoclast maturation and bone resorption. These findings have significant implications in hematopoiesis and bone health research (Limb, Song, Jeon, Han, Han, Jhon, Bae, & Kim, 2015); (Park, Park, Bhattarai, Lee, Kim, Bae, & Lee, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

[(2R)-2,3-dihexoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44NO6P/c1-6-8-10-12-15-24-18-20(25-16-13-11-9-7-2)19-27-28(22,23)26-17-14-21(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYIEYGHUQSRSF-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,3-Bis(hexyloxy)propyl (2-(trimethylammonio)ethyl) phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)